

2-Methoxy-1-butanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxy-1-butanol**

Cat. No.: **B096681**

[Get Quote](#)

2-Methoxy-1-butanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, structure, synthesis, and analysis of **2-Methoxy-1-butanol**. The information is curated to be a vital resource for professionals in research, science, and drug development, offering detailed data and methodologies to support advanced applications.

Core Chemical Properties and Structure

2-Methoxy-1-butanol is a primary alcohol with a methoxy group at the second carbon position. Its chemical structure consists of a four-carbon butanol backbone with a hydroxyl group on the first carbon and a methoxy group on the second. This structure imparts both hydrophilic and lipophilic characteristics to the molecule, influencing its solubility and reactivity.

Physicochemical Data

A summary of the key physicochemical properties of **2-Methoxy-1-butanol** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₂ O ₂	[1] [2]
Molecular Weight	104.15 g/mol	[1] [2]
CAS Number	15467-25-1	[1] [2]
Boiling Point	146 °C	[2]
Density	0.93 g/cm ³	[2]
Melting Point	Not experimentally determined	
Solubility in Water	Miscible (qualitative)	
Solubility in Organic Solvents	Miscible with ethanol, ether, and acetone (qualitative)	

Structural Information

The structural formula of **2-Methoxy-1-butanol** is as follows:

The molecule contains a chiral center at the second carbon atom, meaning it can exist as two enantiomers, **(R)-2-Methoxy-1-butanol** and **(S)-2-Methoxy-1-butanol**. The specific rotation and biological activity of the compound may depend on the enantiomeric form.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Methoxy-1-butanol** are crucial for its application in research and development. The following sections provide theoretical and adaptable experimental protocols.

Synthesis of 2-Methoxy-1-butanol

A plausible and common method for the synthesis of **2-Methoxy-1-butanol** is the ring-opening of an epoxide with an alcohol, in this case, the reaction of 1,2-epoxybutane with methanol in the presence of an acid or base catalyst.

Reaction:

1,2-Epoxybutane + Methanol → **2-Methoxy-1-butanol**

General Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-epoxybutane in an excess of anhydrous methanol.
- Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid) or a solid acid catalyst.
- Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).
- Purification: Remove the excess methanol under reduced pressure. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Isolation: Purify the crude product by fractional distillation under reduced pressure to obtain pure **2-Methoxy-1-butanol**.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **2-Methoxy-1-butanol**. The following provides a general protocol that can be optimized for specific instrumentation and sample matrices.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).

Sample Preparation:

- Dilute the sample containing **2-Methoxy-1-butanol** in a volatile organic solvent such as dichloromethane or methanol to an appropriate concentration (e.g., 1-10 µg/mL).
- If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.

GC-MS Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 220 °C at a rate of 10 °C/min.
 - Final hold: Hold at 220 °C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-200.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 250 °C.

Data Analysis:

- Identify **2-Methoxy-1-butanol** by its retention time and the fragmentation pattern in its mass spectrum.
- Quantification can be performed using an internal or external standard method.

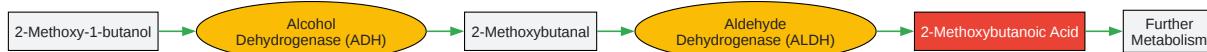
Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Methoxy-1-butanol**.

[Click to download full resolution via product page](#)


Caption: Workflow for the GC-MS analysis of **2-Methoxy-1-butanol**.

Biological Relevance and Toxicological Profile

While no specific signaling pathways involving **2-Methoxy-1-butanol** have been identified in the current literature, the general class of short-chain alkoxy alcohols is known to exhibit biological activity. Their metabolism and toxicological profiles are of interest in drug development and safety assessment.

Metabolism

Short-chain alcohols are primarily metabolized in the liver. The metabolic pathway for **2-Methoxy-1-butanol** is anticipated to proceed via oxidation of the primary alcohol group by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form the corresponding carboxylic acid, 2-methoxybutanoic acid. This metabolite can then be further metabolized. The presence of the methoxy group may influence the rate and pathway of metabolism compared to unsubstituted butanol.

[Click to download full resolution via product page](#)

Caption: Postulated metabolic pathway of **2-Methoxy-1-butanol**.

Toxicology

The toxicology of alkoxy alcohols is generally characterized by central nervous system depression at high doses. The toxicity of these compounds can vary depending on the length of the alkyl chain and the nature of the alkoxy group. The metabolites of these alcohols, particularly the corresponding aldehydes and carboxylic acids, can also contribute to their toxic effects. As with other short-chain alcohols, **2-Methoxy-1-butanol** is expected to have cytotoxic effects at high concentrations due to its interaction with cellular membranes and potential to induce oxidative stress.^{[3][4]} However, specific toxicological data for **2-Methoxy-1-butanol** is limited.

This technical guide provides a foundational understanding of **2-Methoxy-1-butanol** for professionals in the scientific community. The presented data and protocols are intended to be a starting point for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxybutan-1-ol | C5H12O2 | CID 85854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-1-butanol | CAS 15467-25-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of short chain alcohols on lipid phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2-Methoxy-1-butanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096681#2-methoxy-1-butanol-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com